Ethoxycoronarin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

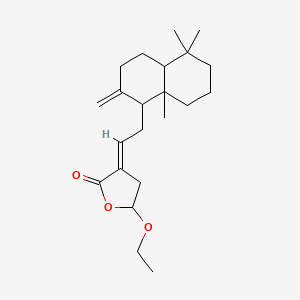

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34O3 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(3E)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |

InChI |

InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3/b16-9+ |

InChI Key |

HUJJMXMBEMUVOX-CXUHLZMHSA-N |

Isomeric SMILES |

CCOC1C/C(=C\CC2C(=C)CCC3C2(CCCC3(C)C)C)/C(=O)O1 |

Canonical SMILES |

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Ethoxycoronarin D: A Technical Whitepaper on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Ethoxycoronarin D, a labdane diterpenoid derived from the rhizomes of Hedychium coronarium. While literature specifically detailing this compound is limited, this whitepaper synthesizes available data and draws parallels with the closely related and well-studied compound, Coronarin D. Information on the origin, discovery, and biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, is presented. Detailed experimental protocols for key biological assays and visual representations of associated signaling pathways are included to facilitate further research and development.

Introduction

The Zingiberaceae family, commonly known as the ginger family, is a rich source of bioactive compounds with therapeutic potential. Among these, the genus Hedychium has garnered significant attention for its production of structurally diverse secondary metabolites. Hedychium coronarium, also known as the white ginger lily, is a perennial plant native to Southeast Asia and has been traditionally used in folk medicine.[1] Chemical investigations of its rhizomes have led to the isolation of several labdane diterpenes, a class of molecules characterized by a distinctive bicyclic core.

This whitepaper focuses on this compound, a labdane diterpene identified from Hedychium coronarium rhizomes. While direct research on this compound is not extensive, its structural similarity to the extensively studied Coronarin D suggests comparable biological activities. This document will detail the known information on this compound and provide in-depth data on Coronarin D to serve as a foundational resource for researchers.

Discovery and Origin

This compound, also referred to as Coronarin D Ethyl Ether, is a natural product isolated from the ethanolic extract of Hedychium coronarium rhizomes.[2] Its discovery is part of the broader phytochemical investigation of this plant species, which has yielded a variety of labdane diterpenes, including Coronarin D, Coronarin G, Coronarin H, and Coronarin I.[3] The isolation and structural elucidation of these compounds typically involve chromatographic separation techniques followed by spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR).

Hedychium coronarium is cultivated for its ornamental and aromatic qualities and grows in the wild in tropical and subtropical regions.[1] The rhizomes, the primary source of these diterpenes, are thick, fleshy underground stems that store nutrients and bioactive compounds.

Biological Activity and Mechanism of Action

The biological activities of this compound are not as extensively documented as those of Coronarin D. However, available data points to its potential as a selective anti-inflammatory agent. The primary known mechanism of action for this compound is the selective inhibition of cyclooxygenase-1 (COX-1).

Anti-inflammatory Activity

This compound has been identified as a selective inhibitor of COX-1, with a reported half-maximal inhibitory concentration (IC50) of 3.8 µM. COX-1 is a key enzyme in the prostaglandin synthesis pathway, and its inhibition can modulate inflammatory responses.

In contrast, the anti-inflammatory properties of Hedychium coronarium extracts are well-documented and are attributed to the inhibition of the prostaglandin pathway and COX enzymes.[4]

Insights from Coronarin D

Given the limited specific data on this compound, a detailed examination of the biological activities of Coronarin D provides valuable insights into its potential therapeutic applications.

Coronarin D has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[5][6] It has also shown efficacy against various fungal strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined for several microorganisms, highlighting its potential as an antimicrobial agent.[5][6]

Coronarin D exhibits potent cytotoxic effects against a range of human cancer cell lines.[7] Studies have reported its ability to suppress cell viability and induce apoptosis in various cancer types, including nasopharyngeal carcinoma, glioblastoma, and others.[7][8]

A key mechanism underlying the anti-inflammatory and anticancer effects of Coronarin D is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, proliferation, and invasion. Coronarin D has been shown to suppress both constitutive and inducible NF-κB activation by inhibiting IκBα kinase, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[10]

Data Presentation

Quantitative Biological Activity Data

| Compound | Activity | Assay/Organism/Cell Line | IC50 / MIC / MBC | Reference |

| This compound | Anti-inflammatory | COX-1 Inhibition | IC50: 3.8 µM | N/A |

| Coronarin D | Antimicrobial | Staphylococcus aureus | MIC: 12.5 µg/mL | [5] |

| Staphylococcus epidermidis | MIC: 12.5 µg/mL | [5] | ||

| Enterococcus faecalis | MIC: 50 µg/mL | [5] | ||

| Bacillus cereus | MIC: 6.25 µg/mL | [5] | ||

| Candida albicans | MIC: 25 µg/mL | [5] | ||

| Candida albidus | MIC: 50 µg/mL | [5] | ||

| Cytotoxicity | U-251 (Glioblastoma) | TGI: <50 µM | [7] | |

| 786-0 (Kidney) | TGI: <50 µM | [7] | ||

| PC-3 (Prostate) | TGI: <50 µM | [7] | ||

| OVCAR-3 (Ovary) | TGI: <50 µM | [7] | ||

| NPC-BM (Nasopharyngeal Carcinoma) | IC50 (24h): ~8 µM | [8] | ||

| NPC-039 (Nasopharyngeal Carcinoma) | IC50 (24h): ~8 µM | [8] |

TGI: Total Growth Inhibition

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[8][11]

-

Cell Seeding: Adherent cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.[12][13]

-

Cell Transfection: Cells (e.g., HEK293) are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment and Stimulation: After transfection, cells are pre-treated with the test compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: After the incubation period, the cells are lysed to release the luciferase enzymes.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compound is determined by comparing the normalized luciferase activity in treated versus untreated stimulated cells.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

NF-κB Signaling Pathway Inhibition by Coronarin D

References

- 1. Hedychium coronarium J. Koenig: Traditional Uses, Phytochemistry, Biological Activities and Future Aspects | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical constituents of the rhizomes of Hedychium coronarium and their inhibitory effect on the pro-inflammatory cytokines production LPS-stimulated in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmchemsci.com [jmchemsci.com]

- 7. mdpi.com [mdpi.com]

- 8. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. indigobiosciences.com [indigobiosciences.com]

Ethoxycoronarin D from Hedychium coronarium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethoxycoronarin D, a labdane diterpene found in the rhizomes of Hedychium coronarium, commonly known as the white ginger lily. This document summarizes the current scientific knowledge on its natural source, isolation, and biological activities, with a focus on its potential in drug development.

Quantitative Data Summary

The concentration of this compound, also referred to as coronarin D ethyl ether, in Hedychium coronarium rhizomes has been reported in the context of its isolation and biological activity studies. While a precise percentage yield from dried rhizome is not extensively documented, related compounds have been quantified, providing an estimate of its potential abundance.

| Compound | Plant Part | Method of Quantification | Reported Content/Activity |

| Coronarin D | Rhizomes | HPTLC | 2.35% in mother plant, up to 3.51% in tissue-cultured plantlets |

| Coronarin D | Rhizomes | HPLC | 46.8 mg/100 g of ethanol extract |

| Coronarin D methyl ether | Rhizomes | HPLC | 6.21 mg/100 g of ethanol extract |

| This compound | Rhizomes | Isolation | 5 mg isolated from an unspecified amount of ethyl acetate extract |

| This compound | - | Cytotoxicity Assay | Mild cytotoxicity against HuCCA1, HepG2, and A549 cell lines |

| This compound | - | COX-1 Inhibition Assay | IC₅₀ = 3.8 ± 0.1 µM |

| This compound | - | NF-κB Inhibition Assay | IC₅₀ = 3.2 ± 0.3 µM |

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from Hedychium coronarium rhizomes, based on established protocols for labdane diterpenes from this genus.

Plant Material Collection and Preparation

-

Collection: Fresh and healthy rhizomes of Hedychium coronarium are collected.

-

Processing: The rhizomes are thoroughly washed with water to remove soil and debris. They are then cut into thin slices and air-dried in the shade for a period of seven days to reduce moisture content. The dried rhizome slices are then pulverized into a fine powder using a mechanical grinder.

Extraction of Crude Phytochemicals

-

Apparatus: Soxhlet apparatus.

-

Solvent: Hexane or Ethyl Acetate.

-

Procedure:

-

A known quantity (e.g., 520 g) of the powdered rhizome is packed into a thimble.

-

The thimble is placed in the Soxhlet extractor.

-

The extraction is carried out with the chosen solvent (e.g., 700 mL of hexane) for 24 hours.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Isolation of this compound by Column Chromatography

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexane).

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with a solvent gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., from 10% to 20% ethyl acetate in petroleum ether).

-

Fractions of the eluate (e.g., 70 mL each) are collected sequentially.

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions with similar TLC profiles are pooled together.

-

Fractions containing the compound of interest may require further purification using repeated column chromatography until a pure compound is obtained.

-

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Visualizations

Logical Relationship of Coronarin D and its Derivatives

Caption: Relationship between Coronarin D and its derivatives.

Experimental Workflow for Isolation of this compound

Caption: Isolation workflow for this compound.

Putative Signaling Pathway Inhibition by this compound

Given the reported inhibitory activities of this compound on NF-κB and COX-1, the following diagrams illustrate the general pathways and the likely points of intervention by the compound. It is important to note that the precise molecular interactions of this compound within these pathways require further investigation.

Caption: Putative inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the COX-1 signaling pathway.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ethoxycoronarin D: A Labdane Diterpene

Introduction

This compound, also known as Coronarin D ethyl ether, is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family.[1][2] The rhizomes of H. coronarium have a history of use in traditional medicine for treating various ailments, including inflammation, headaches, and rheumatism.[1][3] Labdane diterpenes are a class of natural products known for their diverse and significant biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][3][4] This guide provides a comprehensive overview of the classification, biological activity, and experimental protocols related to this compound and its analogs, aiming to serve as a valuable resource for researchers in natural product chemistry and drug development.

Chemical Structure and Properties

This compound belongs to the labdane diterpene class, which is characterized by a bicyclic core. Its chemical formula is C₂₂H₃₄O₃.[5] Like many other labdane diterpenes isolated from Hedychium coronarium, this compound is often found as a mixture of C-15 epimers, which can be challenging to separate.[1][2] The structural elucidation of these compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][6]

Biological Activity of this compound and Related Labdane Diterpenes

The biological activities of this compound and other labdane diterpenes isolated from Hedychium coronarium have been evaluated in various in vitro assays. The quantitative data from these studies are summarized in the tables below.

Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds has been assessed by measuring their ability to inhibit superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils.

Table 1: Inhibitory Effects of Labdane Diterpenes from H. coronarium on Neutrophil Pro-Inflammatory Responses

| Compound | Superoxide Anion Generation IC₅₀ (µg/mL) | Elastase Release IC₅₀ (µg/mL) | Reference |

| This compound | >10 | >10 | [3] |

| 7β-Hydroxycalcaratarin A | Not Reported | Not Reported | [3] |

| Calcaratarin A | Not Reported | Not Reported | [3] |

| Coronarin A | Not Reported | Not Reported | [3] |

| (E)-Labda-8(17),12-diene-15,16-dial | 3.21 ± 1.24 | 3.70 ± 1.18 | [3] |

Data presented as mean ± SD. IC₅₀ values represent the concentration required for 50% inhibition.

Cytotoxic Activity

The cytotoxic effects of this compound and its related compounds have been investigated against a panel of human cancer cell lines.

Table 2: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HuCCA-1 (Cholangiocarcinoma) | Mildly active | [1] |

| HepG2 (Hepatocellular carcinoma) | Mildly active | [1] | |

| A549 (Lung adenocarcinoma) | Mildly active | [1] | |

| Coronarin D | U-251 (Glioblastoma) | <50 | [7] |

| 786-0 (Kidney carcinoma) | <50 | [7] | |

| PC-3 (Prostate cancer) | <50 | [7] | |

| OVCAR-3 (Ovarian cancer) | <50 | [7] | |

| Coronarin K | A549 (Lung adenocarcinoma) | <25 µg/mL (for chloroform fraction) | [8] |

Specific IC₅₀ values for this compound were not detailed in the cited literature, only described as "mildly active".

Experimental Protocols

Isolation and Characterization of Labdane Diterpenes

The following is a general procedure for the isolation and structural elucidation of labdane diterpenes from H. coronarium rhizomes.

-

Extraction: The dried and powdered rhizomes are extracted with a suitable solvent, such as hexane or dichloromethane, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[7][9]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica gel, with a gradient elution system of hexane and ethyl acetate.[7] Further purification can be achieved using preparative thin-layer chromatography (PTLC).[2]

-

Structural Characterization: The structures of the isolated compounds are determined using spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity of atoms.[3][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, such as hydroxyls, carbonyls, and double bonds.[5]

-

UV-Vis Spectroscopy: UV spectroscopy provides information about the electronic transitions and conjugation within the molecule.[3]

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.[3]

-

In Vitro Anti-Inflammatory Assay

The protocol for assessing the anti-inflammatory activity by measuring superoxide anion generation and elastase release is as follows:

-

Neutrophil Preparation: Human neutrophils are isolated from the blood of healthy donors using standard procedures involving dextran sedimentation, centrifugation, and hypotonic lysis of red blood cells.

-

Superoxide Anion Generation Assay:

-

Neutrophils are incubated with the test compound for 5 minutes at 37°C.

-

The reaction is initiated by the addition of fMLP/cytochalasin B.

-

The generation of superoxide anions is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

-

-

Elastase Release Assay:

-

Neutrophils are incubated with the test compound for 5 minutes at 37°C.

-

Elastase release is stimulated by the addition of fMLP/cytochalasin B.

-

The elastase activity in the supernatant is measured using a chromogenic substrate, and the absorbance is read at 405 nm.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[7]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on the closely related compound, Coronarin D, provide valuable insights into the potential mechanisms of action for this class of labdane diterpenes.

Coronarin D has been shown to induce apoptosis in human oral cancer cells through the upregulation of the JNK1/2 signaling pathway.[10] In glioblastoma cells, Coronarin D induces apoptosis and G1 cell cycle arrest. This is mediated by an increase in reactive oxygen species (ROS), leading to the depolarization of the mitochondrial membrane potential, and subsequent activation of caspases and ERK phosphorylation.[7]

Illustrative Diagrams

The following diagrams, generated using the DOT language, illustrate a proposed signaling pathway and a general experimental workflow.

Caption: General workflow for the isolation and biological evaluation of this compound.

Caption: Proposed signaling pathway for Coronarin D-induced apoptosis in cancer cells.

Conclusion and Future Perspectives

This compound is a labdane diterpene with demonstrated, albeit mild, cytotoxic and anti-inflammatory activities in preliminary in vitro studies. The readily available protocols for isolation and bioassays provide a solid foundation for further research. The significant biological activities of the structurally similar compound, Coronarin D, particularly its pro-apoptotic effects through the modulation of key signaling pathways, suggest that this compound and other related labdane diterpenes warrant more in-depth investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a broader panel of cancer cell lines and in various models of inflammation.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

-

Synthetic Strategies: Developing efficient synthetic routes to produce this compound and its analogs to enable structure-activity relationship (SAR) studies and further preclinical development.

The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium [mdpi.com]

- 4. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]

- 9. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Ethoxycoronarin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethoxycoronarin D, a labdane diterpene of interest in pharmaceutical research. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters. Furthermore, it visualizes the putative signaling pathway influenced by the closely related compound, Coronarin D, offering insights into its potential mechanism of action.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄O₃ | [1][2] |

| Molecular Weight | 346.5 g/mol | [1] |

| Physical Form | Oil | [1] |

| CAS Number | 138965-89-6 | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Physicochemical Characterization

Given the absence of published experimental data for several key properties of this compound, this section provides detailed methodologies for their determination. These protocols are standard methods employed in the characterization of novel chemical entities.

Since this compound is described as an oil, its melting point is presumed to be below ambient temperature. The following capillary method is suitable for determining the melting point of oils and fats that solidify upon cooling.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of an oily compound.

The boiling point of a liquid organic compound can be determined using the Thiele tube method, which requires a small sample volume.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid compound.

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for formulation development.

Experimental Workflow: Solubility Determination

Caption: Workflow for the determination of solubility.

A suggested panel of solvents for testing includes:

-

Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Acetone

Given the likely low water solubility of this compound, its pKa would be most accurately determined in a non-aqueous solvent such as DMSO, using an NMR-based method.

Logical Flow: Non-aqueous pKa Determination by NMR

Caption: Logical flow for determining pKa in a non-aqueous solvent via NMR.

Putative Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, research on the closely related compound, Coronarin D, provides valuable insights. Studies have shown that Coronarin D induces apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[3]

Signaling Pathway: Coronarin D and the JNK/MAPK Cascade

Caption: Simplified diagram of the JNK/MAPK signaling pathway potentially activated by Coronarin D.

This pathway suggests that this compound may exert its biological effects through the modulation of stress-activated protein kinase cascades, leading to programmed cell death. This provides a strong rationale for further investigation into its mechanism of action in relevant disease models.

This document serves as a foundational guide for researchers working with this compound. The provided experimental protocols offer a starting point for the comprehensive characterization of its physicochemical properties, which is essential for its development as a potential therapeutic agent.

References

- 1. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging | Semantic Scholar [semanticscholar.org]

- 2. Collection - Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - Analytical Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

Ethoxycoronarin D vs. Coronarin D: A Comprehensive Structural Analysis for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a detailed comparative analysis of the chemical structures of Ethoxycoronarin D and its parent compound, Coronarin D. Both are labdane-type diterpenes, with Coronarin D originally isolated from the rhizomes of Hedychium coronarium. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships of these compounds.

Core Structural Differences

The fundamental structural difference between this compound and Coronarin D lies in the substitution at the C-5 position of the γ-butyrolactone ring. In Coronarin D, this position is occupied by a hydroxyl group (-OH). This compound, a semi-synthetic derivative, features an ethoxy group (-OCH2CH3) at this same position. This seemingly minor modification from a hydroxyl to an ethoxy group significantly alters the polarity and steric hindrance in this region of the molecule, which can, in turn, influence its biological activity and pharmacokinetic properties.

The IUPAC name for Coronarin D is (3Z)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one[1]. The IUPAC name for this compound (also known as Coronarin D ethyl ether) is (3E)-5-Ethoxy-3-{2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydro-1-naphthalenyl]ethylidene}dihydro-2(3H)-furanone[][3].

Below is a Graphviz diagram illustrating this key structural difference.

Caption: Structural comparison of Coronarin D and this compound.

Comparative Physicochemical and Spectroscopic Data

The substitution of the hydroxyl group with an ethoxy group results in predictable changes in the physicochemical properties of the molecule. The molecular formula of Coronarin D is C20H30O3, while that of this compound is C22H34O3[1][3]. This modification leads to an increase in molecular weight and likely a decrease in polarity, which could affect solubility and membrane permeability.

Physicochemical Properties

| Property | Coronarin D | This compound |

| Molecular Formula | C20H30O3[1] | C22H34O3[3] |

| Molecular Weight | 318.4 g/mol [1] | 346.5 g/mol [3] |

| Appearance | - | Oil[3] |

Spectroscopic Data Comparison

Detailed spectroscopic data is crucial for the unequivocal identification of these compounds. Below is a summary of the key spectroscopic features for Coronarin D. While a complete experimental dataset for this compound is not publicly available, the expected shifts due to the ethyl ether modification are discussed.

Table 2: Infrared (IR) Spectroscopy Data for Coronarin D

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | 3455 | [4] |

| α,β-Unsaturated Carbonyl (C=O) | 1725 | [4] |

| Exocyclic Double Bond (C=CH₂) | 1642, 889 | [4] |

For this compound, the characteristic -OH stretching band around 3455 cm⁻¹ would be absent. The presence of the C-O-C ether linkage would introduce new stretching vibrations, typically in the 1150-1085 cm⁻¹ region.

Table 3: ¹H NMR Spectral Data for Coronarin D (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-12 | 6.69 | m |

| H-17a | 4.81 | s |

| H-17b | 4.36 | s |

| H-15 | 5.59/5.61 | - |

Note: Data is compiled from various sources and may show slight variations.

In the ¹H NMR spectrum of this compound, the signal for the C-5 proton would be expected to shift, and new signals corresponding to the ethoxy group would appear: a quartet around δ 3.5-4.0 ppm for the -OCH₂- protons and a triplet around δ 1.2 ppm for the -CH₃ protons.

Table 4: ¹³C NMR Spectral Data for Coronarin D (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-16 (C=O) | 170.6 |

| C-8 | 148.0 |

| C-12 | 143.4 |

| C-13 | 124.6 |

| C-17 | 107.6 |

| C-15 | 96.5 |

Note: Data is compiled from various sources and may show slight variations.

For this compound, the most significant change in the ¹³C NMR spectrum would be the upfield shift of C-5 due to the ether linkage and the appearance of two new signals for the ethoxy group: one around δ 60-70 ppm for the -OCH₂- carbon and another around δ 15 ppm for the -CH₃ carbon.

Experimental Protocols

Isolation of Coronarin D

Coronarin D is a natural product isolated from the rhizomes of Hedychium coronarium. A general procedure for its isolation is as follows:

-

Extraction: Dried and powdered rhizomes of H. coronarium are extracted with a suitable organic solvent, such as dichloromethane or a mixture of ethyl acetate and petroleum ether[4][5].

-

Chromatography: The crude extract is then subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate[4].

-

Purification: Fractions containing Coronarin D are identified by thin-layer chromatography (TLC) and combined. Further purification by recrystallization or repeated chromatography yields pure Coronarin D[4].

Synthesis of this compound

This compound is a semi-synthetic derivative of Coronarin D. The synthesis involves a standard etherification of the hydroxyl group at C-5. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

General Protocol for Etherification:

-

Deprotonation: Coronarin D is dissolved in a suitable aprotic solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group at C-5, forming an alkoxide.

-

Alkylation: An ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), is added to the reaction mixture. The alkoxide undergoes a nucleophilic substitution (SN2) reaction with the ethylating agent to form the ether linkage.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude this compound is then purified using column chromatography to remove any unreacted starting material and byproducts.

Conclusion

The structural distinction between this compound and Coronarin D is the presence of an ethoxy group in the former at the C-5 position of the lactone ring, replacing the hydroxyl group of the latter. This modification, achievable through standard etherification, alters the molecule's physicochemical properties, which may have significant implications for its biological activity. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the development and study of these and related labdane diterpenes.

References

A Technical Guide to the Preliminary Biological Screening of Ethoxycoronarin D: A Framework Based on Coronarin D

Disclaimer: This document provides a technical guide for the preliminary biological screening of Ethoxycoronarin D. As there is currently no publicly available scientific literature on this compound, this guide is constructed based on the extensive research conducted on its parent compound, Coronarin D. The experimental protocols, data, and discussed signaling pathways are derived from studies on Coronarin D and should be adapted and validated specifically for this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound, a derivative of the natural labdane-type diterpene, Coronarin D. Coronarin D, primarily isolated from the rhizomes of Hedychium coronarium, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This document outlines key experimental methodologies and presents a framework for the initial biological evaluation of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported for Coronarin D in various biological assays. These values can serve as a benchmark for the initial screening of this compound.

Table 1: Antiproliferative Activity of Coronarin D against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |

| U-251 | Glioblastoma | SRB | TGI | <50 | [4] |

| 786-0 | Kidney | SRB | TGI | <50 | [4] |

| PC-3 | Prostate | SRB | TGI | <50 | [4] |

| OVCAR-3 | Ovary | SRB | TGI | <50 | [4] |

| NPC-BM1 | Nasopharyngeal Carcinoma | MTT | IC₅₀ (48h) | 15.8 ± 1.2 | [1] |

| NPC-039 | Nasopharyngeal Carcinoma | MTT | IC₅₀ (48h) | 18.2 ± 1.5 | [1] |

IC₅₀: Half-maximal inhibitory concentration; TGI: Total growth inhibition; SRB: Sulforhodamine B; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Table 2: Antimicrobial Activity of Coronarin D

| Organism | Type | Assay | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Microdilution | 8 | [3] |

| Bacillus subtilis | Gram-positive bacteria | Microdilution | 16 | [3] |

| Escherichia coli | Gram-negative bacteria | Microdilution | >128 | [3] |

| Pseudomonas aeruginosa | Gram-negative bacteria | Microdilution | >128 | [3] |

| Candida albicans | Fungi | Microdilution | 64 | [3] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on those used for Coronarin D and can be adapted for this compound.

Antiproliferative Activity Assessment (Sulforhodamine B Assay)[4]

-

Cell Culture: Culture human cancer cell lines (e.g., U-251, 786-0, PC-3, OVCAR-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10⁴ cells/mL (100 μL/well) and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 μL of the diluted compound to the respective wells. Include a vehicle control (DMSO, final concentration < 0.1%).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.

-

Washing and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the TGI (Total Growth Inhibition) concentration.

Apoptosis Detection (Annexin V-PE/7-AAD Staining)[4]

-

Cell Treatment: Seed U-251 cells (3 x 10⁴ cells/well) in 12-well plates and incubate for 24 hours. Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 12 and 24 hours.

-

Cell Harvesting: After treatment, trypsinize the cells, wash with PBS, and centrifuge to collect the cell pellet.

-

Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-PE and 5 µL of 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubation: Incubate the cells for 20 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 2,000 events per sample.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-PE positive, 7-AAD negative), late apoptosis (Annexin V-PE positive, 7-AAD positive), and necrosis.

Western Blot Analysis for Signaling Pathway Proteins[1][5]

-

Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-JNK, JNK, IκBα, p65, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Coronarin D and a general workflow for its biological screening. These can be used as a conceptual framework for investigating this compound.

Caption: General workflow for the biological screening of this compound.

Caption: Proposed MAPK signaling pathway modulation by Coronarin D in cancer cells.[1][5]

Caption: Inhibition of the NF-κB signaling pathway by Coronarin D.[2][6]

Concluding Remarks

The available data on Coronarin D suggest that it is a promising natural product with potent anticancer and anti-inflammatory properties, primarily through the modulation of the MAPK and NF-κB signaling pathways[1][2][5]. The preliminary biological screening of its derivative, this compound, should initially focus on confirming these activities. The protocols and data presented in this guide provide a solid foundation for these investigations. Further studies will be necessary to fully elucidate the specific pharmacological profile of this compound and to determine if the ethoxy modification enhances its therapeutic potential or alters its mechanism of action.

References

- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [mdpi.com]

- 5. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Ethoxycoronarin D: A Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the therapeutic applications of Ethoxycoronarin D is currently limited. This guide provides an in-depth analysis based on the available data for this compound, its parent compound Coronarin D, and the broader class of labdane diterpenes to infer its potential therapeutic applications. The information primarily relies on studies of Coronarin D and should be interpreted with caution as a predictive framework for this compound.

Introduction to this compound

This compound is a labdane diterpenoid, a class of natural products known for a wide range of biological activities. The only currently available specific data for this compound identifies it as a selective inhibitor of cyclooxygenase-1 (COX-1) with an IC50 of 3.8 µM. Its parent compound, Coronarin D, has been more extensively studied and has demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective-related activities. This guide will explore the potential therapeutic applications of this compound by examining the established biological activities of Coronarin D and other labdane diterpenes.

Potential Therapeutic Applications

Based on the known activities of its parent compound and its chemical class, this compound holds potential in the following therapeutic areas:

-

Anti-inflammatory Therapy: Through its known COX-1 inhibition and the established anti-inflammatory mechanisms of Coronarin D, this compound could be a candidate for treating inflammatory disorders.

-

Oncology: Coronarin D has shown potent anti-cancer effects across various cancer cell lines by inducing apoptosis and cell cycle arrest, suggesting a similar potential for this compound.

-

Neuroprotection: While direct evidence is lacking, some labdane diterpenes have shown neuroprotective properties. Coronarin D has been found to promote the differentiation of neural stem cells, indicating a potential avenue for neurodegenerative disease research.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the more extensively studied Coronarin D.

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) | Source |

| This compound | COX-1 | 3.8 | Commercial Supplier Data |

Table 2: Anti-cancer Activity of Coronarin D

| Cell Line | Cancer Type | Effect | Concentration (µM) |

| NPC-BM | Nasopharyngeal Carcinoma | Decreased cell viability | 8 |

| NPC-039 | Nasopharyngeal Carcinoma | Decreased cell viability | 8 |

Table 3: Antimicrobial Activity of Coronarin D [1]

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 12.5 |

| Staphylococcus epidermidis | Gram-positive bacteria | 12.5 |

| Enterococcus faecalis | Gram-positive bacteria | 50 |

| Bacillus cereus | Gram-positive bacteria | 6.25 |

Experimental Protocols

Detailed methodologies for key experiments performed on Coronarin D are provided below. These protocols can serve as a foundation for designing future studies on this compound.

Cell Viability Assay (MTT Assay) for Anti-cancer Activity

-

Cell Seeding: Cancer cell lines (e.g., NPC-BM, NPC-039) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with varying concentrations of Coronarin D (e.g., 0, 2, 4, 8 µM) for 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells).

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity[1]

-

Bacterial Suspension Preparation: Bacterial strains are cultured in Mueller-Hinton broth (MHB) to a density of 10⁸ CFU/mL. The suspension is then diluted to 10⁶ CFU/mL.

-

Serial Dilution of Compound: Coronarin D is serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing the serially diluted compound.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

The therapeutic effects of Coronarin D are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Coronarin D-Induced Apoptosis in Cancer Cells

Caption: Coronarin D induces apoptosis via ROS-mediated activation of JNK and p38 MAPK pathways.

Coronarin D Inhibition of the NF-κB Pathway

Caption: Coronarin D inhibits the NF-κB pathway by preventing IκBα degradation.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is still emerging, the data from its parent compound, Coronarin D, and the broader class of labdane diterpenes provide a strong rationale for its further investigation. Its selective COX-1 inhibition is a promising starting point for anti-inflammatory drug development. Future research should focus on comprehensive in vitro and in vivo studies to elucidate the specific mechanisms of action of this compound, validate its potential anti-cancer and neuroprotective effects, and establish a detailed safety and efficacy profile. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for initiating such investigations.

References

A Comprehensive Review of Labdane Diterpenes from the Zingiberaceae Family: Isolation, Bioactivity, and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Zingiberaceae, or ginger family, is a prolific source of bioactive secondary metabolites, among which labdane-type diterpenes have garnered significant attention for their diverse and potent pharmacological activities. These bicyclic diterpenoids form the structural core of a wide array of natural products exhibiting cytotoxic, anti-inflammatory, antimicrobial, and antidiabetic properties. This technical guide provides a comprehensive overview of labdane diterpenes isolated from the Zingiberaceae family, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Chemical Diversity and Distribution

Labdane diterpenes have been isolated from various genera within the Zingiberaceae family, including Alpinia, Hedychium, Curcuma, Zingiber, and Renealmia. These compounds are characterized by a bicyclic decalin core with a side chain at C9. The structural diversity within this class arises from variations in oxidation patterns, stereochemistry, and substitutions on both the bicyclic core and the side chain. To date, dozens of cytotoxic labdane-type diterpenes have been identified in the Zingiberaceae family.[1][2]

Pharmacological Activities and Quantitative Data

Labdane diterpenes from Zingiberaceae have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most well-studied activities.

Cytotoxic Activity

A significant number of labdane diterpenes from this family have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| Hedycoronen A | Hedychium coronarium | NCI-H187 (Small cell lung cancer) | 4.1 ± 0.2 | [3] |

| Hedycoronen B | Hedychium coronarium | NCI-H187 (Small cell lung cancer) | 9.1 ± 0.3 | [3] |

| Coronarin D | Hedychium coronarium | NCI-H187 (Small cell lung cancer) | 0.12 µg/mL | [3] |

| Galanal A | Alpinia galanga | B16 melanoma 4A5 | 4.4 | [1] |

| Galanal B | Alpinia galanga | B16 melanoma 4A5 | 8.6 | [1] |

| Galanal C | Alpinia galanga | B16 melanoma 4A5 | 4.6 | [1] |

| Hemiacetal 1 | Renealmia alpinia | M109 (Lung carcinoma) | 2.6 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of labdane diterpenes is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

| Compound | Plant Source | Assay | IC50 (µM) | Reference |

| Compound 5 | Alpinia zerumbet | NO inhibition in LPS-stimulated BV2 cells | 26.14 ± 1.62 | |

| Compound 8 | Alpinia zerumbet | NO inhibition in LPS-stimulated BV2 cells | 17.29 ± 6.28 | |

| Hedycoronen A | Hedychium coronarium | IL-6 inhibition in LPS-stimulated BMDCs | 4.1 ± 0.2 | [3] |

| Hedycoronen B | Hedychium coronarium | IL-12 p40 inhibition in LPS-stimulated BMDCs | 9.1 ± 0.3 | [3] |

Antidiabetic Activity

Certain labdane diterpenes have been investigated for their potential to manage diabetes, for instance, by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion.

| Compound | Plant Source | Assay | IC50 (µM) | Reference |

| Zerumin | Curcuma zedoaria | α-glucosidase inhibition | 6.2 | [4] |

| Coronarin C | Curcuma zedoaria | α-glucosidase inhibition | 3.0 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of labdane diterpenes from Zingiberaceae.

Isolation and Purification of Labdane Diterpenes

The general workflow for isolating labdane diterpenes from plant material is depicted in the diagram below.

Protocol:

-

Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with an appropriate organic solvent (e.g., methanol, ethanol, or chloroform) at room temperature or under reflux.[1] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Further Purification: Fractions containing the target compounds are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure labdane diterpenes.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the planar structure and relative stereochemistry of the molecule.[5]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify functional groups, while UV-Vis spectroscopy provides information about conjugated systems.

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: Experimental and calculated electronic circular dichroism (ECD) data can be compared to determine the absolute configuration of chiral molecules.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.[6][7]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and allowed to adhere for 24 hours.[8]

-

Compound Treatment: The cells are treated with various concentrations of the isolated labdane diterpenes for 72 hours.[8]

-

MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8] The plate is then incubated for 1.5 hours at 37°C.[8]

-

Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[8] The plate is incubated for an additional 15 minutes at 37°C with shaking.[8]

-

Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the untreated control.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated microglial cells.

Protocol:

-

Cell Seeding: BV2 microglial cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated overnight.[9]

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of the labdane diterpenes for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[10]

-

Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.[9]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[9] The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivities of labdane diterpenes. For instance, certain labdane diterpenes from Alpinia galanga have been shown to promote glucagon-like peptide-1 (GLP-1) secretion, a key therapeutic target for type 2 diabetes. This effect is mediated through the PKA-CREB and PI3K-Akt signaling pathways.

Pathway Description:

Binding of a GLP-1 receptor agonist, such as a bioactive labdane diterpene, to the GLP-1 receptor on pancreatic β-cells initiates two key signaling cascades.[11][12][13] The canonical pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13] cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3][12] Concurrently, the GLP-1 receptor can also activate the phosphoinositide 3-kinase (PI3K)-Akt pathway.[11][14] Both CREB and Akt promote the transcription of the insulin gene and enhance the secretion of insulin, thereby contributing to glucose homeostasis.

Conclusion

The Zingiberaceae family is a rich and valuable source of labdane diterpenes with a wide range of promising pharmacological activities. The data and protocols presented in this guide are intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. The continued exploration of the chemical diversity of the Zingiberaceae family is likely to yield novel labdane diterpenes with potent and selective biological activities, paving the way for the development of new therapeutic agents.

References

- 1. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review [mdpi.com]

- 2. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neuroprotective Effect of Liraglutide is Mediated by Glucagon-Like Peptide 1 Receptor-Mediated Activation of cAMP/PKA/CREB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 12. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Ethoxycoronarin D: A Technical Overview of its Chemical Properties, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycoronarin D is a labdane-type diterpene of significant interest within the scientific community, primarily due to its selective inhibitory action on cyclooxygenase-1 (COX-1). This technical guide provides a comprehensive overview of its molecular characteristics, established experimental protocols for its study, and its known signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Molecular Profile

This compound, also known as Coronarin D ethyl ether, is a derivative of Coronarin D, a naturally occurring diterpene isolated from the rhizomes of Hedychium coronarium. The addition of an ethoxy group distinguishes it from its parent compound.

| Property | Value | Source |

| Molecular Formula | C22H34O3 | [1][2][3][4] |

| Molecular Weight | 346.5 g/mol | [1][2][3][4] |

| CAS Number | 138965-89-6 | [1][2][3][4] |

Experimental Protocols

A critical aspect of advancing our understanding of this compound involves standardized experimental procedures. Below are detailed methodologies for key assays related to its isolation and biological evaluation.

Generalized Protocol for the Isolation of this compound from Hedychium coronarium Rhizomes

While a specific, detailed protocol for the isolation of this compound is not extensively documented, the following generalized procedure is based on established phytochemical methods for the separation of labdane diterpenes from Hedychium species.[1][5]

-

Extraction:

-

Air-dried and powdered rhizomes of Hedychium coronarium are subjected to solvent extraction.

-

An initial extraction with a non-polar solvent, such as hexane or ethyl acetate, is performed to isolate diterpenoids.[1] This can be carried out using a Soxhlet apparatus or through maceration.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The concentrated crude extract is adsorbed onto silica gel.

-

This silica gel-adsorbed extract is then subjected to column chromatography.

-

A gradient elution system is employed, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

-

Purification:

-

Fractions collected from the column are monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Fractions showing the presence of this compound are further purified using repeated column chromatography or preparative TLC until a pure compound is obtained.

-

The structure of the isolated this compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[1]

-

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

The following protocol is a representative method for determining the COX-1 inhibitory activity of this compound.

-

Reagents and Materials:

-

Ovine COX-1 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Stannous chloride (to stop the reaction)

-

ELISA kit for prostaglandin E2 (PGE2) or other prostanoids

-

-

Procedure:

-

In a reaction tube, combine the reaction buffer, heme, and COX-1 enzyme.

-

Add the test compound (this compound at various concentrations) or the vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a precise duration (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding stannous chloride.

-

Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-1 inhibition for each concentration of this compound and determine the IC50 value.

-

Signaling Pathway

This compound's biological activity is intrinsically linked to its modulation of specific signaling pathways. Based on the known mechanisms of the closely related compound, Coronarin D, the primary pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

The proposed mechanism suggests that this compound inhibits the IκB kinase (IKK) complex. This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB dimer (p50-p65) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes. This inhibition of the NF-κB pathway is a plausible explanation for the observed anti-inflammatory and potential anti-cancer properties of related compounds.

Conclusion

This compound presents a compelling profile for researchers in drug discovery and development. Its selective COX-1 inhibition and potential modulation of the NF-κB signaling pathway underscore its therapeutic promise. The experimental protocols and pathway information provided in this guide offer a foundational resource for further investigation into the pharmacological applications of this intriguing labdane diterpene. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and expanding its evaluation in preclinical models of inflammation and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Ethoxycoronarin D from Hedychium coronarium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethoxycoronarin D is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound, along with its structural analogs such as coronarin D and isocoronarin D, has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has demonstrated that this compound exhibits noteworthy biological activities, including anti-inflammatory and cancer chemopreventive effects. Specifically, it has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and nuclear factor-kappa B (NF-κB), key players in inflammation and carcinogenesis. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound from H. coronarium rhizomes, compiled from various scientific reports.

Data Presentation

The biological activity of this compound and related compounds from Hedychium coronarium has been evaluated in several studies. The following table summarizes the key quantitative data regarding their inhibitory activities.

| Compound | Target | IC50 Value | Reference |

| This compound | NF-κB Inhibition | 3.2 ± 0.3 µM | |

| This compound | COX-1 Inhibition | 3.8 ± 0.0 µM | |

| Mthis compound | NF-κB Inhibition | 7.3 ± 0.3 µM | |

| Mthis compound | COX-1 Inhibition | 0.9 ± 0.0 µM | |

| Isocoronarin D | ARE Induction (EC50) | 57.6 ± 2.4 µM |

Experimental Protocols

The following protocol outlines the extraction, fractionation, and purification of this compound from the rhizomes of Hedychium coronarium. This method is a synthesis of procedures described in the scientific literature for the isolation of labdane diterpenes from this plant source.

1. Plant Material Collection and Preparation:

-

Collect fresh rhizomes of Hedychium coronarium.

-

Clean the rhizomes thoroughly to remove any soil and debris.

-

Air-dry the rhizomes in a well-ventilated area until they are brittle.

-

Grind the dried rhizomes into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered rhizomes in ethanol (95%) at a solid-to-solvent ratio of 1:5 (w/v) for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

3. Fractionation:

-

Subject the crude ethanolic extract to silica gel column chromatography (230-400 mesh).

-

Prepare the column by making a slurry of silica gel in n-hexane and pouring it into a glass column.

-

Load the crude extract onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Combine fractions with similar TLC profiles.

4. Purification:

-

Subject the fractions containing the labdane diterpenes to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at 234 nm.

-

Flow Rate: 2-4 mL/min.

-

-

Collect the peaks corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the key steps in the isolation of this compound.

Signaling Pathway Inhibition by this compound

Application Notes and Protocols: Synthesis of Ethoxycoronarin D from Coronarin D

For Researchers, Scientists, and Drug Development Professionals

Abstract